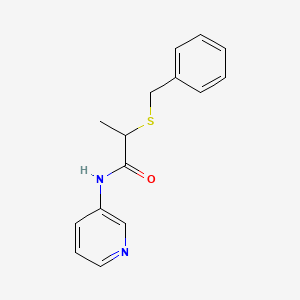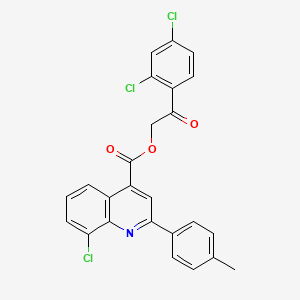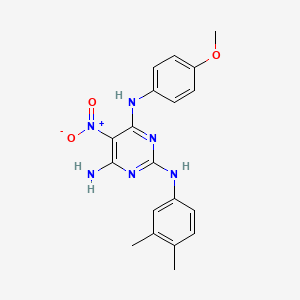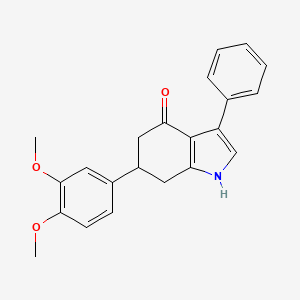![molecular formula C17H18BrN3O B12476614 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile](/img/structure/B12476614.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by the presence of an azepane ring, a bromo substituent, and a carbonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The process begins with the preparation of the indole core, which is then functionalized with the azepane ring and other substituents. The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to achieve high yields and minimal by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonitrile group to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and composites
Mechanism of Action
The mechanism of action of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and bromo substituent play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The compound may act as an inhibitor or activator, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- (2-Oxo-1-azepanyl)acetic acid
- (2-Azepan-1-yl-2-phenylethyl)amine
Uniqueness
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo substituent and carbonitrile group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H18BrN3O |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile |
InChI |
InChI=1S/C17H18BrN3O/c18-14-5-6-16-15(9-14)13(10-19)11-21(16)12-17(22)20-7-3-1-2-4-8-20/h5-6,9,11H,1-4,7-8,12H2 |
InChI Key |
CGZAJOYLBMDQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12476539.png)
![N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12476549.png)
![3,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12476557.png)
![N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12476566.png)





![1-[(3-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12476592.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476593.png)
![3,4,5-trimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B12476596.png)
![2-[N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamido]acetamide](/img/structure/B12476601.png)
